Tétramycine A

Vue d'ensemble

Description

La tétromycine A est un antibiotique à base d'acide tétronique connu pour son activité contre les bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline (SARM) . Elle est structurellement apparentée à d'autres antibiotiques tels que la saccharocarcine, la chlorothricine, la tétrocarcine, la kijanimicine et la versipelostatine . La tétromycine A a montré qu'elle inhibait la cathépsine L, une protéase cystéine, et qu'elle possédait une activité anti-trypanosomiale .

Applications De Recherche Scientifique

Tetromycin A has a wide range of scientific research applications. It has been used to study bacterial DNA topology and the enzymes associated with it, specifically type II topoisomerases . Its inhibition of these enzymes has allowed researchers to understand their roles in bacterial viability and explore potential novel targets for antibiotic action . Additionally, Tetromycin A has been shown to inhibit the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is involved in protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This makes it a valuable tool in cancer research .

Mécanisme D'action

Tetromycin A is an unusual tetronic acid-based antibiotic with pronounced activity against antibiotic-resistant and susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

Tetromycin A appears to target the phosphatidylinositide-3’-kinase/Akt signalling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the PI3K/Akt pathway . This inhibition can mediate a variety of biological responses, including protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis .

Biochemical Pathways

Tetromycin A affects the PI3K/Akt signaling pathway . Akt, a downstream factor in this pathway, mediates various biological responses. The inhibition of this pathway by Tetromycin A presumably contributes to the acquisition of malignant properties of human cancers .

Result of Action

The primary result of Tetromycin A’s action is the inhibition of the PI3K/Akt pathway , leading to effects on protein synthesis, glucose uptake, and the regulation of proliferation and apoptosis . This can lead to the death of affected cells, particularly in the context of bacterial infections .

Action Environment

The efficacy and stability of Tetromycin A can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of biofilms can all impact the effectiveness of the antibiotic . .

Analyse Biochimique

Biochemical Properties

Tetromycin A interacts with bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and chromosomal segregation, as they manage the topology of DNA during these processes . Tetromycin A effectively prevents the re-ligation step of the DNA cleavage-relegation cycle, leading to disruptions in DNA processes .

Cellular Effects

Tetromycin A exerts its effects on various types of cells by disrupting DNA processes, which ultimately leads to bacterial cell death . It has pronounced activity against Gram-positive bacteria, including MRSA . This suggests that Tetromycin A influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Tetromycin A involves the inhibition of bacterial type II topoisomerases . By binding to and stabilizing the enzyme-DNA complex, Tetromycin A effectively prevents the re-ligation step of the DNA cleavage-relegation cycle . This leads to disruptions in DNA processes at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Tetromycin A in laboratory settings are limited, it is known that Tetromycin A derivatives show antiparasitic activities against Trypanosoma brucei and time-dependent inhibition of cathepsin L-like proteases .

Metabolic Pathways

Tetromycin A is a complex polyketide-derived compound .

Transport and Distribution

Given its molecular mechanism of action, it is likely that Tetromycin A interacts with transporters or binding proteins that facilitate its interaction with bacterial type II topoisomerases .

Subcellular Localization

Given its mechanism of action, it is likely that Tetromycin A localizes to areas of the cell where bacterial type II topoisomerases are active .

Méthodes De Préparation

La tétromycine A est produite par diverses espèces du genre d'actinomycètes Streptomyces . La production industrielle implique la culture d'un micro-organisme (MK67-CF9) qui produit la tétromycine A et B dans un milieu de sucre-nitrate-sel-agar à environ 27°C . La production peut être optimisée en bloquant les grappes de gènes biosynthétiques compétitifs précurseurs, en perturbant la biosynthèse de la tétromycine B et en surexprimant le régulateur de la voie de la tétromycine .

Analyse Des Réactions Chimiques

La tétromycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions comprennent des dérivés ayant des activités biologiques modifiées, telles qu'une activité anti-trypanosomiale accrue .

Applications de la recherche scientifique

La tétromycine A a une large gamme d'applications dans la recherche scientifique. Elle a été utilisée pour étudier la topologie de l'ADN bactérien et les enzymes qui lui sont associées, en particulier les topoisomérases de type II . Son inhibition de ces enzymes a permis aux chercheurs de comprendre leurs rôles dans la viabilité bactérienne et d'explorer de nouvelles cibles potentielles pour l'action antibiotique . De plus, la tétromycine A a montré qu'elle inhibait la voie de signalisation phosphatidylinositol-3'-kinase/Akt, qui est impliquée dans la synthèse des protéines, l'absorption du glucose et la régulation de la prolifération et de l'apoptose . Cela en fait un outil précieux dans la recherche sur le cancer .

Mécanisme d'action

Le mécanisme d'action de la tétromycine A implique l'inhibition des topoisomérases de type II bactériennes, telles que la gyrase de l'ADN et la topoisomérase IV . Ces enzymes sont essentielles à la réplication de l'ADN, à la transcription et à la ségrégation chromosomique. En se liant et en stabilisant le complexe enzyme-ADN, la tétromycine A empêche l'étape de re-ligature du cycle de clivage-religature de l'ADN, ce qui entraîne des perturbations des processus de l'ADN et, en fin de compte, la mort des cellules bactériennes .

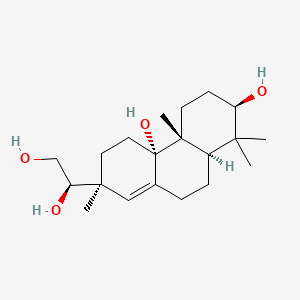

Comparaison Avec Des Composés Similaires

La tétromycine A est structurellement apparentée à la saccharocarcine, à la chlorothricine, à la tétrocarcine, à la kijanimicine et à la versipelostatine . Ces composés partagent un noyau d'acide tétronique similaire lié à un cycle lactonique macrocyclique . La tétromycine A est unique dans son inhibition spécifique des topoisomérases de type II et dans son activité contre le SARM . D'autres composés similaires comprennent la tétromycine B, qui a montré qu'elle possédait des activités anti-trypanosomiale et inhibitrices des protéases .

Propriétés

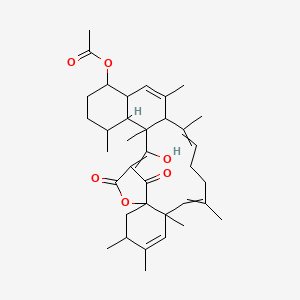

IUPAC Name |

(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFCZZPPWNMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

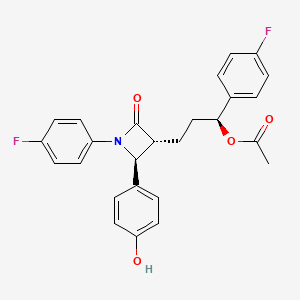

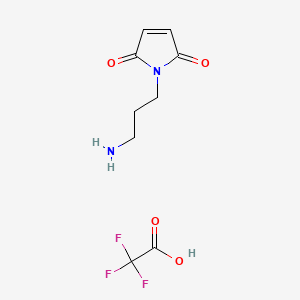

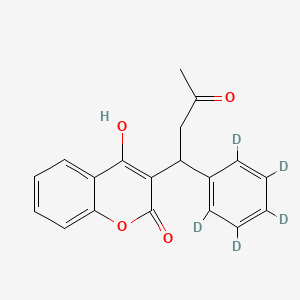

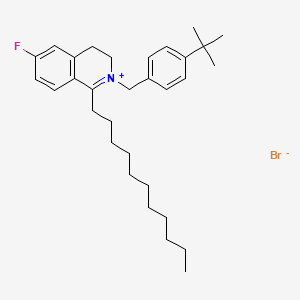

Feasible Synthetic Routes

Q1: How do Tetromycins interact with their targets and what are the downstream effects?

A1: The research primarily focuses on the anti-trypanosomal and protease inhibitory activities of the newly discovered Tetromycins []. While the exact mechanism for anti-trypanosomal activity isn't detailed, the study demonstrates these compounds exhibit activity against Trypanosoma brucei. Additionally, the research shows that these Tetromycins act as time-dependent inhibitors of cathepsin L-like proteases, with Ki values in the low micromolar range []. This inhibition suggests potential interference with parasite proteases crucial for their life cycle or infectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)